molecular formula C8H16O2 B1525444 1-Methoxy-4,4-dimethylpentan-3-one CAS No. 1249862-83-6

1-Methoxy-4,4-dimethylpentan-3-one

Cat. No.: B1525444
CAS No.: 1249862-83-6
M. Wt: 144.21 g/mol
InChI Key: FCIFDRVELHAWQD-UHFFFAOYSA-N
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Description

1-Methoxy-4,4-dimethylpentan-3-one is an organic compound with the molecular formula C8H16O2. It is a ketone with a methoxy group (-OCH3) attached to the fourth carbon of a 4,4-dimethylpentan-3-one structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4,4-dimethylpentan-3-one can be synthesized through several methods, including:

  • Friedel-Crafts Acylation: This involves the acylation of 4,4-dimethylpentan-3-one with methanol in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Methylation of 4,4-Dimethylpentan-3-one: This method involves the methylation of 4,4-dimethylpentan-3-one using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity.

Chemical Reactions Analysis

1-Methoxy-4,4-dimethylpentan-3-one undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Alcohols.

  • Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-4,4-dimethylpentan-3-one has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biological assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Methoxy-4,4-dimethylpentan-3-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-Methoxy-4,4-dimethylpentan-3-one is similar to other ketones and methoxy-substituted compounds. Some similar compounds include:

  • 1-Methoxy-4-methyl-3-pentanone: This compound has a similar structure but lacks the additional methyl group at the fourth carbon.

  • 1,1-Dimethoxy-4-methylpentan-3-one: This compound has two methoxy groups instead of one.

Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and applications. The presence of both a ketone and a methoxy group on the same molecule provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

1-methoxy-4,4-dimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2,3)7(9)5-6-10-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIFDRVELHAWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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